3,5-Dimethylbenzaldehyde
Overview
Description
3,5-Dimethylbenzaldehyde: is an organic compound with the molecular formula C₉H₁₀O . It is a derivative of benzaldehyde, where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
3,5-Dimethylbenzaldehyde is a simple aromatic aldehyde with broad-spectrum antimicrobial activity . It has been found to inhibit a range of microorganisms, including Bacillus subtilis, Pseudomonas albicans, Escherichia coli, and Pseudomonas aeruginosa . These organisms are the primary targets of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3,5-dimethyltoluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,5-dimethylbenzoic acid.
Reduction: It can be reduced to 3,5-dimethylbenzyl alcohol using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: 3,5-Dimethyl-4-nitrobenzaldehyde, 3,5-Dimethyl-4-chlorobenzaldehyde.
Scientific Research Applications
3,5-Dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: It is used in the manufacture of fragrances, dyes, and polymers.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the methyl groups.
3,4-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 3rd and 4th positions.
3,5-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness: 3,5-Dimethylbenzaldehyde is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEFMISJJNGCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206484 | |
Record name | Benzaldehyde, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3,5-Dimethylbenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11004 | |
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CAS No. |
5779-95-3 | |
Record name | Benzaldehyde, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5779-95-3 | |
Source | European Chemicals Agency (ECHA) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to produce 3,5-dimethylbenzaldehyde?
A1: this compound can be synthesized through various methods. One approach involves the carbonylation of mixed xylene using anhydrous aluminum chloride (AlCl3) as a catalyst. [, , , ] This method leverages the structural rearrangement propensity of the intermediate π-complex formed during carbonylation. Another route utilizes the oxidation of mesitylene. [, ]
Q2: What is the role of this compound in the oxidation of mesitylene?
A2: Research shows that during the cobalt(II) and bromine salt-catalyzed oxidation of mesitylene to aromatic acids, this compound emerges as a key intermediate. [] Its presence, reaching approximately 26 mole% in the reaction mixture, is indicated by an inflection point in oxygen absorption curves. This suggests a rapid oxidation of this compound under the reaction conditions (90°C in acetic acid). The oxidation rate of this compound is significantly influenced by the presence of mesitylene and organic bromides generated during the oxidation process. []
Q3: How reactive is this compound with hydroxyl radicals in the gas phase?
A4: Studies have investigated the gas-phase reaction kinetics of this compound with hydroxyl (OH) radicals at 295 ± 2K and atmospheric pressure. [] Utilizing a relative rate technique within an atmospheric simulation chamber and employing gas chromatography for analysis, researchers determined the rate coefficient to be (28.2 ± 2.5) × 10-12 cm3 molecule-1 s-1. [] This indicates that this compound exhibits significant reactivity with OH radicals, highlighting its potential role in atmospheric chemistry.
Q4: Does the position of the methyl substituents on the aromatic ring influence the reactivity of dimethylbenzaldehydes with OH radicals?
A5: Research suggests that the position of the methyl (CH3) substituent on the aromatic ring doesn't significantly influence the OH radical reaction rate coefficients for dimethylbenzaldehydes. [] This observation suggests that the reactivity is primarily governed by the presence of the dimethylbenzaldehyde functional group rather than the specific isomeric structure.
Q5: What are the atmospheric implications of the reactivity of dimethylbenzaldehydes with OH radicals?
A6: The significant reactivity of dimethylbenzaldehydes, including this compound, with OH radicals suggests that these compounds can undergo atmospheric degradation via reaction with OH. [] This reaction pathway contributes to their atmospheric removal and can influence their overall atmospheric lifetime.
Q6: Has this compound been used in the total synthesis of natural products?
A7: Yes, this compound served as a starting material in the first reported total synthesis of coprinol. [] This synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group from a chloroacetyl group, highlighting the versatility of this compound in synthetic chemistry.
Q7: Can this compound be used to synthesize novel compounds?
A8: Yes, researchers have explored the use of this compound in synthesizing imino derivatives of benzo[a]phenoxazinone dyes. [] These derivatives, characterized using various spectroscopic techniques (UV-visible, FT-IR, 1H-NMR) and elemental analysis, demonstrated moderate to good fastness properties on cotton fibers, suggesting their potential application as dyes.
Q8: Is this compound a natural product?
A9: Yes, this compound is a natural product. It has been identified as one of the polyketides produced by the nonreducing polyketide synthase (NR-PKS) enzyme DtbA from Aspergillus niger. []
Q9: Can the biosynthesis of this compound be engineered?
A10: Research suggests that modifying the DtbA enzyme can alter the structure of the produced polyketides. [] By swapping the R domain of DtbA with the AusA (austinol biosynthesis) or ANID_06448 TE domain, researchers engineered DtbAΔR+TE chimeric PKSs. These engineered enzymes produced metabolites where carboxylic acids replaced the corresponding aldehydes, demonstrating the potential for manipulating biosynthetic pathways to generate novel compounds.
Q10: Can this compound be used as a substrate in C-H activation reactions?
A11: Studies have shown that the pincer iridium(III) complex, (Phebox)Ir(OAc)2OH2 (Phebox = 3,5-dimethylphenyl-2,6-bis(oxazolinyl)), can selectively activate the benzylic C–H bond of mesitylene, leading to the formation of an isolable iridium mesityl complex. [] This complex can then be used to catalyze H/D exchange reactions with deuterated solvents or C-H oxidation reactions using oxidants like Ag2O, demonstrating the potential of this compound derivatives in organometallic catalysis.
Q11: Can copper be used to catalyze the selective oxidation of mesitylene to this compound?
A12: Inspired by copper-containing enzymes like vanillyl alcohol oxidase and laccase, researchers investigated a bioinspired Cu/neocuproine system for the selective para-formylation of mesitol to this compound. [] This approach highlights the potential of developing sustainable and selective catalytic oxidation methods mimicking biological systems.
Q12: What is the UV absorption spectrum of this compound?
A13: The ultraviolet (UV) absorption cross-sections of this compound have been measured in the 240-320 nm wavelength range at temperatures ranging from 318-363 K. [] The absorption spectrum reveals a maximum absorption around 290 nm, indicating its potential for photochemical reactions in the troposphere.
Q13: What is the estimated tropospheric photolysis lifetime of this compound?
A14: Based on the measured UV absorption cross-sections, the estimated tropospheric photolysis lifetime of this compound suggests that photolysis could be a significant removal process for this compound in the atmosphere. []
Q14: Can this compound act as a chemical signal in biological systems?
A15: Research indicates that this compound, among other volatile organic compounds, is released by Listeria bacteria and can act as a chemical cue for Euglena protozoa. [] This finding highlights the role of this compound in interspecies communication and its potential ecological implications.
Q15: What are the potential applications of understanding the chemotactic response of Euglena to this compound?
A16: Further research into the chemotactic response of Euglena to this compound and other chemical cues released by bacteria could provide insights into predator-prey relationships in microbial communities. [] This knowledge could potentially be applied in developing novel strategies for controlling bacterial populations or understanding microbial interactions in complex environments.
Q16: How does the presence of this compound affect the oviposition behavior of Anopheles gambiae mosquitoes?
A17: Research on mosquito oviposition behavior reveals that this compound is among the compounds identified in volatiles emanating from Culex quinquefasciatus larvae. [] These volatiles, including this compound, have been shown to deter gravid Anopheles gambiae females from laying eggs in the same breeding sites, indicating its potential role as an interspecific chemical signal influencing mosquito oviposition behavior. This knowledge could be valuable in developing novel mosquito control strategies that disrupt oviposition site selection.
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